ガルバシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galbacin is a naturally occurring lignan, a type of polyphenolic compound found in various plants. Lignans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Galbacin, specifically, has been identified in several plant species and is noted for its complex molecular structure and significant pharmacological potential .

科学的研究の応用

Galbacin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of lignan synthesis and reactivity.

Biology: Galbacin’s biological activities, such as anticancer and anti-inflammatory effects, make it a valuable compound in biological research.

Medicine: Due to its pharmacological properties, galbacin is investigated for potential therapeutic applications, including cancer treatment and anti-inflammatory therapies.

Industry: Galbacin and its derivatives are explored for use in the development of new pharmaceuticals and nutraceuticals

作用機序

Target of Action

Galbacin is a type of lignan , a class of compounds that have significant biological roles in plants, including protection against herbivores and microbes

Mode of Action

Lignans, in general, are known to interact with various biological targets and exert their effects through a variety of mechanisms . They can bind to certain receptors, modulate enzyme activities, or interfere with signal transduction pathways . The exact interaction of Galbacin with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Lignans are known to influence a broad spectrum of biochemical pathways . They can affect the synthesis and metabolism of various biomolecules, modulate signal transduction pathways, and influence cellular processes such as proliferation, differentiation, and apoptosis

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, permeability, and metabolic stability can influence its absorption and distribution within the body . The metabolism and excretion of the compound can also affect its duration of action and potential for toxicity

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of galbacin involves several key steps. One notable method is the one-pot homologative γ-butyrolactonization, which constructs the central γ-butyrolactone framework with the necessary β, γ-vicinal stereogenic centers . This method is efficient and yields high stereoselectivity.

Another approach involves the Lewis base-catalyzed asymmetric sulfenylation of alkenes. This method includes enantioselective cyclization reactions, such as 5-endo and 6-exo thiolactonizations of alkenes, to produce chiral sulfenylated lactones .

Industrial Production Methods: Industrial production of galbacin typically follows the synthetic routes mentioned above, with modifications to scale up the processes. The use of commercially available starting materials and efficient catalytic systems ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: Galbacin undergoes various chemical reactions, including:

Oxidation: Galbacin can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert galbacin into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the galbacin molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted galbacin derivatives with various functional groups .

類似化合物との比較

- Chicanine

- Fragransin A2

- Galbelgin

- Talaumidin

Comparison: Galbacin is unique among these compounds due to its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. While all these compounds share a common lignan framework, galbacin’s unique stereochemistry and functionalization make it particularly potent in certain pharmacological applications .

特性

IUPAC Name |

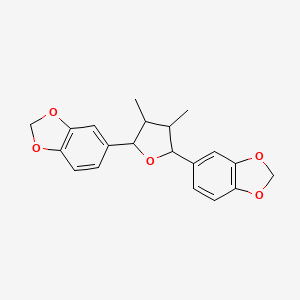

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXQRHAJWXPGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Galbacin and where is it found?

A1: Galbacin is a naturally occurring lignan, a type of polyphenol found in various plants. It has been isolated from the bark of Machilus thunbergii [, ], the leaves of Machilus japonica [], and the herb Saururus chinensis [], among other species [, , ].

Q2: What is the molecular formula and weight of Galbacin?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Galbacin, they describe its structure as a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan [, ]. Based on this information, its molecular formula can be deduced as C20H22O4 and its molecular weight as 326.39 g/mol.

Q3: What are the reported biological activities of Galbacin?

A3: Galbacin has demonstrated several biological activities, including:

- Anti-complementary activity: It inhibits the human complement system, a part of the immune system [].

- Immunosuppressive activity: It suppresses mitogen-induced proliferation of human lymphocytes [].

- Anti-cancer activity: While it shows limited activity against some cancer cell lines [], it exhibits potent inhibitory activity against phospholipase Cγ1 (PLCγ1), an enzyme involved in cancer cell proliferation [, ].

- Hepatoprotective activity: It protects cultured rat hepatocytes from CCl4-induced injury [].

- Antioxidant activity: It exhibits antioxidant properties in vitro [].

Q4: What is the mechanism of action for Galbacin's anti-cancer activity?

A4: Research suggests that Galbacin inhibits the enzyme phospholipase Cγ1 (PLCγ1) [, ]. This enzyme plays a crucial role in signal transduction pathways involved in cell growth, proliferation, and differentiation. By inhibiting PLCγ1, Galbacin disrupts these pathways, potentially leading to its anti-cancer effects.

Q5: Does the structure of Galbacin influence its activity?

A5: Studies on related lignans suggest that the benzene ring with the methylene dioxy group in Galbacin is essential for its inhibitory activity against PLCγ1 []. Furthermore, the stereochemistry of the tetrahydrofuran ring in Galbacin and related compounds influences their biological activities [].

Q6: Has Galbacin been used in the synthesis of other compounds?

A6: Yes, Galbacin has been synthesized as a target compound in studies exploring new synthetic methodologies [, , , ]. These studies utilized Galbacin as a model compound to demonstrate the efficiency and stereoselectivity of their developed synthetic strategies.

Q7: What are the limitations of current research on Galbacin?

A7: Current research on Galbacin is primarily limited to in vitro studies and some preliminary in vivo work. Further research is needed to:

Q8: Are there any known analytical methods for detecting and quantifying Galbacin?

A8: While the provided abstracts do not detail specific analytical methods for Galbacin, they mention techniques like spectroscopy (NMR, MS) for structural elucidation and HPLC for isolation and purification [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。